molecular formula C15H16N4O2S B1453328 N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1291486-94-6

N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No. B1453328
CAS RN: 1291486-94-6
M. Wt: 316.4 g/mol
InChI Key: GOUKALHXZMEXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a chemical compound . It’s part of a class of compounds known as triazolopyrimidines, which have been widely used in medicinal chemistry due to their versatile biological activities .

Scientific Research Applications

Antimalarial Applications

This compound has been investigated for its potential as an antimalarial agent. A library of related compounds was screened virtually and through molecular docking methods targeting the enzyme falcipain-2, which is crucial for the malaria parasite Plasmodium falciparum. Selected hits demonstrated promising in vitro antimalarial activity, indicating that this class of compounds could be a starting point for future antimalarial drug discovery programs .

Antimicrobial and Antiviral Activities

Triazoles, including derivatives like our compound of interest, have shown significant biological properties, including antimicrobial and antiviral activities. These compounds are part of a broader class of nitrogen-containing heterocycles that have been utilized in the development of new therapeutic agents with a wide range of biological applications .

Antitubercular Potential

The structural features of triazoles allow them to be used in the synthesis of bioactive molecules with antitubercular properties. This is particularly relevant given the ongoing global challenge of tuberculosis and the need for new and effective treatments .

Anticancer Research

Compounds within the triazole family have been explored for their anticancer activities. The ability to dock with various biological targets makes them suitable candidates for the development of novel anticancer drugs .

Anti-inflammatory and Analgesic Uses

The anti-inflammatory and analgesic properties of triazoles are well-documented. These compounds can be synthesized to target specific inflammatory pathways, offering potential therapeutic benefits for conditions characterized by inflammation and pain .

Antidepressant Effects

Research has also indicated that triazoles can exhibit antidepressant effects. This opens up possibilities for their use in treating mood disorders, where they may act on neurological pathways to alleviate symptoms .

Antidiabetic Activity

The compound and its derivatives have been studied for their antidiabetic activity. By interacting with various biological systems, they may offer a new approach to managing diabetes through modulation of blood sugar levels .

Agrochemical Applications

Beyond medical applications, triazoles have also been used in agrochemicals. Their properties make them suitable for use as fungicides and growth regulators, contributing to crop protection and yield improvement .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-10-7-11(2)9-13(8-10)18-22(20,21)14-5-4-6-19-12(3)16-17-15(14)19/h4-9,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUKALHXZMEXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 3
N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 4
N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 5
N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 6
N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.